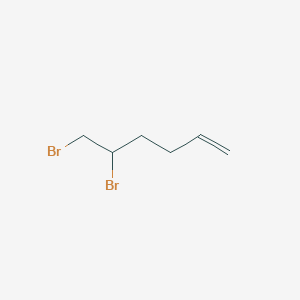
1,2-Dibromo-5-hexene
Übersicht
Beschreibung
1,2-Dibromo-5-hexene is a chemical compound with the formula C6H10Br2. It contains a total of 17 bonds; 7 non-H bonds, 1 multiple bond, 3 rotatable bonds, and 1 double bond .
Synthesis Analysis
The synthesis of this compound involves the process of dibromination, which is a type of C-Br bond formation . The combination of DMSO and oxalyl bromide is a highly efficient brominating reagent for various alkenes, alkynes, and ketones . This bromination offers mild conditions, low cost, short reaction times, and provides dibromides and α-bromoketones in excellent yields .Molecular Structure Analysis
The molecular structure of this compound includes a double bond, which is characteristic of alkenes . The molecule also contains two bromine atoms, which are attached to the carbon atoms at the 1st and 2nd positions of the hexene .Chemical Reactions Analysis
The chemical reactions involving this compound are typically electrophilic additions . For instance, the bromination of alkenes, alkynes, and anilines can efficiently be carried out at room temperature in short reaction times using potassium bromide and orthoperiodic acid in dichloromethane-water (1:1) to prepare the corresponding brominated compounds with excellent yields .Physical And Chemical Properties Analysis
The boiling point of this compound is approximately 360.15 K . The molecular weight of the compound is 243.967 .Wissenschaftliche Forschungsanwendungen
Catalytic Performance
The isomerization of 1-hexene, closely related to 1,2-Dibromo-5-hexene, over bimetallic M-Mo-ZSM-5 zeolite catalysts has been studied, revealing the promotional effects of bimetallic additives on catalyst activity and stability. The conversion of 1-hexene reached 95-97%, producing cis-3-hexene and cis-2-hexene as principal products, indicating the significance of Lewis acid sites in the process (Kostyniuk, Key, & Mdleleni, 2020).
Electrochemical Reduction
The electrochemical reduction of 1,2-dibromohexane has been investigated, demonstrating significant differences in cathodic peak potentials and product distribution compared to 1,6-dibromohexane. The reduction of 1,2-dibromohexane follows a concerted mechanism, contrasting with the carbanionic intermediates in the reduction of 1,6-dibromohexane (Martin, Strawsine, Mubarak, & Peters, 2015).
Polymerization and Microstructure Studies
Studies on the polymerization of 1-hexene have led to insights into the microstructure of resultant polymers. The tacticity and unsaturated structures of poly1-hexene and new copolymers have been explored, highlighting the role of metallocene catalysts in these processes (Hanifpour et al., 2016). Additionally, the microstructure of poly(1-hexene) produced by ansa-zirconocenium catalysis has been characterized using NMR and GPC techniques, revealing a highly isotactic microstructure (Babu, Newmark, & Chien, 1994).
Olefin Conversion and Epoxidation
Innovative green epoxidation processes have been developed for 1-hexene using molybdenum(VI) complexes and zeolite composites. These processes utilize atmospheric oxygen and show potential for efficient and environmentally friendly olefin conversion (Katkar, Rao, & Juneja, 2012).
Combustion and Kinetic Modeling
Extensive experimental and kinetic modeling studies on 1-hexene combustion have provided valuable insights into the pyrolysis and oxidation processes, crucial for understanding the combustion characteristics of alkenes (Fan et al., 2016), (Dong et al., 2021).
Wirkmechanismus
Target of Action
The primary target of 1,2-Dibromo-5-hexene is the carbon-carbon double bond present in the compound . The compound is a conjugated diene, and it undergoes electrophilic addition reactions . The bromine atoms in the compound interact with the double bond, leading to the formation of 1,2- and 1,4-addition products .
Mode of Action
The mode of action of this compound involves an electrophilic attack on the conjugated diene . When a conjugated diene is attacked by an electrophile, the resulting products are a mixture of 1,2 and 1,4 isomers . The reaction is controlled by kinetics and thermodynamics, with the kinetic product forming faster and the thermodynamic product forming more slowly .
Biochemical Pathways
The biochemical pathway affected by this compound is the electrophilic addition of bromine to the conjugated diene . This reaction leads to the formation of a mixture of 1,2- and 1,4-addition products . The ratio of these products is determined by the conditions of the reaction .
Result of Action
The result of the action of this compound is the formation of 1,2- and 1,4-addition products . These products are formed when the bromine atoms in the compound interact with the carbon-carbon double bond . The formation of these products can be used to test for the presence of a carbon-carbon double bond .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and the presence of other substances . For example, the ratio of 1,2- and 1,4-addition products formed during the reaction is determined by the temperature, with the kinetic product forming at or below 0°C and the thermodynamic product forming at temperatures generally greater than 40°C . The presence of other substances can also influence the reaction, as they may interact with the compound or its products.
Safety and Hazards
Eigenschaften
IUPAC Name |
5,6-dibromohex-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10Br2/c1-2-3-4-6(8)5-7/h2,6H,1,3-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFGDPUOTONXJOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(CBr)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10373090 | |
| Record name | 1,2-DIBROMO-5-HEXENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10373090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4285-48-7 | |
| Record name | 1,2-DIBROMO-5-HEXENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10373090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,6-Dibromo-1-hexene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


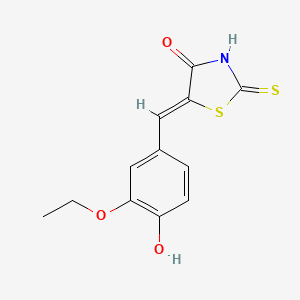


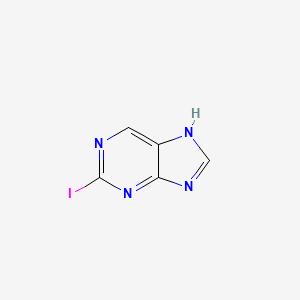

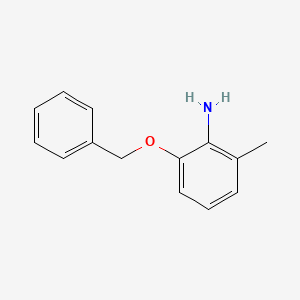

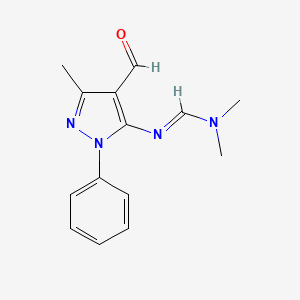

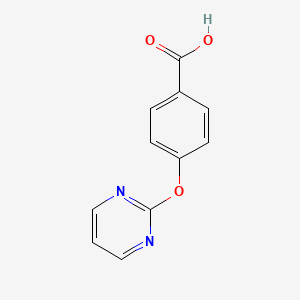
![2-[2-(2-Chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]acetic acid](/img/structure/B1597854.png)
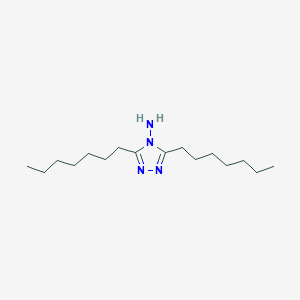
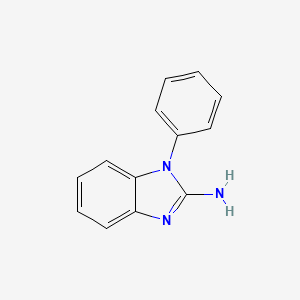
![N-[(5-bromo-2-fluorophenyl)methylidene]hydroxylamine](/img/structure/B1597860.png)
